molecular formula C19H24O4 B11656161 1,3-Dipropoxy-7,8,9,10-tetrahydro-benzo(C)chromen-6-one

1,3-Dipropoxy-7,8,9,10-tetrahydro-benzo(C)chromen-6-one

Cat. No.: B11656161
M. Wt: 316.4 g/mol
InChI Key: GHGNPJCTISVLID-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dipropoxy-7,8,9,10-tetrahydro-benzo©chromen-6-one typically involves the condensation of 1- and 3-hydroxy-7,8,9,10-tetrahydrobenzo©chromen-6-ones with substituted 1,1-diaminomethanes . This reaction produces Mannich bases containing a dialkylaminomethyl group in the 2- and 4-positions of the benzochromen ring. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the condensation process.

Industrial Production Methods

While specific industrial production methods for 1,3-Dipropoxy-7,8,9,10-tetrahydro-benzo©chromen-6-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Dipropoxy-7,8,9,10-tetrahydro-benzo©chromen-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may yield quinones, while substitution reactions can produce a wide range of substituted benzochromen derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dipropoxy-7,8,9,10-tetrahydro-benzo©chromen-6-one is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its dipropoxy groups and tetrahydrobenzochromen core make it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C19H24O4

Molecular Weight

316.4 g/mol

IUPAC Name

1,3-dipropoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one

InChI

InChI=1S/C19H24O4/c1-3-9-21-13-11-16(22-10-4-2)18-14-7-5-6-8-15(14)19(20)23-17(18)12-13/h11-12H,3-10H2,1-2H3

InChI Key

GHGNPJCTISVLID-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OCCC

Origin of Product

United States

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